![molecular formula C22H16N2O2S B2630531 1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone CAS No. 477846-71-2](/img/structure/B2630531.png)
1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone
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Description
The compound “1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a biphenyl group and a phenyl group, making it a potential candidate for various applications .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple aromatic rings and a heterocyclic oxadiazole ring. The exact structure would depend on the positions of the substituents on the rings .Scientific Research Applications
Multilayer Polymer Light-Emitting Diodes (PLEDs)
- Application : By incorporating PBD into the device structure, the efficiency of PLEDs can be enhanced. It helps prevent charge leakage and improves overall performance .
Bistable Nonvolatile Memory Devices
- Application : The combination of PBD with PU significantly improves device performance, leading to a substantial increase in ON/OFF ratio and a long retention period of over five hours .
Plastic Scintillators
- Application : It contributes to the preparation of plastic scintillators, which are used for detecting ionizing radiation in various applications, including medical imaging and nuclear physics research .
Organic Light-Emitting Diodes (OLEDs)
- Application : It enhances OLED performance, leading to improved luminance and efficiency. For example, PBD can be used in blue OLEDs based on exciplex emission .
Drug Discovery and Medicinal Chemistry
- Application : Researchers can explore PBD-based compounds for potential drug candidates or as molecular scaffolds in medicinal chemistry .
Computational Chemistry and Drug Design
properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c25-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-22-24-23-21(26-22)19-9-5-2-6-10-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXZNZUPAGWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone |
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